molecular formula C27H28FNO4.C8H11N B1182234 1-phenylquinoxaline-2,3(1H,4H)-dione CAS No. 181863-36-5

1-phenylquinoxaline-2,3(1H,4H)-dione

Cat. No.: B1182234
CAS No.: 181863-36-5
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Description

1-phenylquinoxaline-2,3(1H,4H)-dione is a synthetically accessible quinoxaline derivative that serves as a key scaffold in medicinal chemistry and pharmacological research. Quinoxaline derivatives are recognized for their diverse biological activities, making them valuable tools for investigating various disease pathways . This compound is of significant interest in neuroscience research, particularly as a structural analog of compounds known to act as AMPA receptor antagonists . Such antagonists have been reported to show effectiveness against neuronal death and are investigated for their potential in the therapy of neurodegenerative disorders such as ischemic stroke, epilepsy, and Alzheimer's disease . The core quinoxaline-dione structure is a privileged pharmacophore, and its derivatives are frequently explored for their antitumor and cytotoxic properties in oncology research . The structural motif is also present in compounds studied for antimicrobial and anti-inflammatory activities . Researchers value this chemical for its potential to help elucidate biochemical pathways and develop new therapeutic agents. This product is intended for research applications in a controlled laboratory environment. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

181863-36-5

Molecular Formula

C27H28FNO4.C8H11N

Synonyms

1-phenylquinoxaline-2,3(1H,4H)-dione

Origin of Product

United States

Synthetic Methodologies for 1 Phenylquinoxaline 2,3 1h,4h Dione and Its Derivatives

Classical Synthetic Routes to the 1-phenylquinoxaline-2,3(1H,4H)-dione Core

The foundational methods for constructing the quinoxaline-2,3(1H,4H)-dione ring system have been relied upon for decades and typically involve the formation of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions.

The most classic and widely utilized method for synthesizing the quinoxaline-2,3(1H,4H)-dione core is the direct condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. thieme-connect.com To produce the unsubstituted quinoxaline-2,3(1H,4H)-dione, o-phenylenediamine is typically reacted with oxalic acid or its derivatives, such as dimethyloxalate. wikipedia.org This reaction proceeds via a cyclocondensation mechanism, forming the stable six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring.

To achieve the target compound, this compound, the corresponding N-substituted diamine, specifically N¹-phenylbenzene-1,2-diamine, is used as the starting material. The condensation with a suitable dicarbonyl precursor like oxalic acid or ethyl 2-oxoacetate proceeds to form the N-phenylated quinoxaline (B1680401) dione (B5365651). While this route is fundamental, it can sometimes require high temperatures and acidic catalysts to drive the reaction to completion. nih.gov

Table 1: Examples of Classical Condensation Reactions

Diamine Reactant Dicarbonyl Precursor Product Typical Conditions
o-phenylenediamine Oxalic acid Quinoxaline-2,3(1H,4H)-dione Heating in a suitable solvent (e.g., rectified spirit) youtube.com
o-phenylenediamine Dimethyl oxalate Quinoxaline-2,3(1H,4H)-dione Methanol solvent wikipedia.org

This table illustrates the general condensation strategy. The synthesis of the 1-phenyl derivative follows the same principle using N¹-phenylbenzene-1,2-diamine.

Beyond direct condensation, other cyclization strategies have been developed to form the quinoxaline-2,3(1H,4H)-dione ring. One notable method involves the C-H hydroxylation of a corresponding quinoxalin-2(1H)-one precursor. researchgate.net This transformation introduces the second carbonyl group at the C3 position. For instance, a one-pot synthesis can be achieved through a radical-mediated nitration at the C3 position of a quinoxalin-2(1H)-one, followed by hydroxylation via ipso-substitution to yield the quinoxaline-2,3-dione. researchgate.net

Another approach involves the oxidative cyclization of α-haloketones with 1,2-diamines. acgpubs.org This method provides a versatile route to various quinoxaline derivatives. The reaction of phenacyl bromides with o-phenylenediamines can be catalyzed to facilitate the cyclization and subsequent oxidation to form the quinoxaline ring system. acgpubs.org More complex, multi-step sequences can also be employed, such as the PIFA-initiated oxidative cyclization of specifically functionalized quinazolinones, which can be rearranged or further modified to access related heterocyclic systems. beilstein-journals.org

Modern and Sustainable Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These principles have been successfully applied to the synthesis of quinoxaline-2,3-diones, leading to the development of catalyst-mediated, microwave-assisted, and green chemistry protocols.

The use of catalysts has become instrumental in improving the synthesis of quinoxaline-2,3-diones by enabling milder reaction conditions, shorter reaction times, and higher yields. A variety of catalysts have been explored for the condensation of 1,2-diamines and dicarbonyl compounds. For example, O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has been successfully used as a catalyst in dimethylformamide (DMF) to synthesize quinoxaline derivatives under mild conditions. acgpubs.org

Heteropolyacids (HPAs) supported on materials like alumina (B75360) have also emerged as effective and reusable solid acid catalysts. nih.gov These catalysts facilitate the condensation at room temperature, offering a greener alternative to traditional corrosive acid catalysts. nih.gov

Table 2: Catalyst-Mediated Synthesis of Quinoxaline Derivatives

Reactants Catalyst Solvent Time Yield Reference
o-phenylenediamine, Phenacyl bromide HCTU (30 mol%) DMF 30 min Moderate to High acgpubs.org
o-phenylenediamine, Benzil Alumina-supported HPMoVFe Toluene N/A High nih.gov

Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of many heterocyclic compounds by dramatically reducing reaction times from hours to minutes. clockss.orgnih.gov The uniform and rapid heating provided by microwave irradiation often leads to higher yields and purities compared to conventional heating methods. researchgate.netarkat-usa.org

This technology has been applied to the synthesis of quinoxalinones, including the reaction of 1,2-diaminobenzene with precursors like ethyl 3,3,3-trifluoro-2-oxopropanoate. In one study, this reaction, when heated for just 5 minutes at 180°C in a microwave reactor, produced the desired product in good yield. clockss.org Similarly, 4-phenylquinazolin-2(1H)-one derivatives have been synthesized by irradiating a mixture of 2-aminobenzophenone (B122507) and urea (B33335) in glacial acetic acid at 140°C for 30-45 minutes. mdpi.com These examples underscore the efficiency and potential of MAOS for the rapid generation of quinoxaline-based compound libraries. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Synthesis Conditions Time Advantages Reference
Conventional Reflux in ethanol/acetic acid Several hours Simple setup youtube.comijpda.org

Adherence to green chemistry principles is a major goal in modern synthesis. For quinoxaline-2,3-dione preparation, this has led to methods that minimize or eliminate the use of hazardous solvents and catalysts. A prominent example is the solvent-free synthesis of quinoxaline-2,3-dione by simply grinding o-phenylenediamine and oxalic acid dihydrate together in a mortar and pestle at room temperature. ijpda.orgias.ac.in This mechanochemical approach is operationally simple, proceeds in an open atmosphere, and offers excellent atom economy. ias.ac.inresearchgate.net

Another green strategy involves using water as the reaction solvent. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be performed efficiently in water without any catalyst. semanticscholar.org In many cases, the product precipitates directly from the aqueous solution, simplifying purification and allowing for the potential reuse of the filtrate. semanticscholar.org These methods represent a significant step towards environmentally benign chemical manufacturing.

Flow Chemistry and Continuous Synthesis Considerations

The application of flow chemistry and continuous manufacturing processes to the synthesis of this compound and its derivatives is an emerging area. While extensive literature exists on batch synthesis, specific reports detailing continuous flow methodologies for this particular compound are not prevalent in the provided research. Generally, traditional synthesis of the quinoxaline-2,3-dione core involves the cyclocondensation of an o-phenylenediamine with an oxalic acid derivative, often requiring strong acids and high temperatures. nih.govsapub.org Such reactions could potentially be adapted to flow reactors to enhance heat and mass transfer, improve safety by minimizing the volume of hazardous reagents at any given time, and allow for streamlined workup and purification. However, detailed protocols and established continuous synthesis considerations specifically for this compound remain a subject for future research and development.

Regioselective Synthesis of Substituted this compound Derivatives

Regioselective synthesis is crucial for controlling the precise placement of functional groups on the this compound scaffold, which is essential for developing derivatives with specific properties. This includes reactions on the benzo ring, the pendant phenyl group, and the nitrogen atoms of the quinoxaline core.

The introduction of nitro and halogen substituents onto the aromatic rings of the this compound structure is a key strategy for creating diverse derivatives. While direct protocols for the title compound are specific, insights can be drawn from methodologies applied to related heterocyclic systems.

For instance, the regioselective nitration of tetrahydroquinolines has been studied extensively, demonstrating that the position of nitration can be controlled by using N-protecting groups. researchgate.net This principle could be applied to the this compound system, where the electronic nature of the N-phenyl group and the dione functionality would direct substitution on the benzo-portion of the quinoxaline core.

Direct halogenation via C-H activation offers a powerful tool for regioselective functionalization. Research on 1,4-benzodiazepinones, a structurally related class, shows that palladium-catalyzed C-H activation can achieve regioselective ortho-halogenation on a phenyl side chain. researchgate.net This suggests a viable pathway for selectively halogenating the ortho-positions of the N-1 phenyl ring in this compound. Furthermore, direct halogenation using reagents like N-halosuccinimides (NXS) can functionalize the central aromatic ring. researchgate.net The synthesis of compounds such as 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline confirms that halogenation of the quinoxaline core is a feasible and utilized strategy. nih.gov

Table 1: Potential Regioselective Halogenation Strategies

Target Position Reagent/Catalyst System Rationale/Analogous System Citation
Ortho-position of N-1 phenyl ring Pd(OAc)₂ with NXS (X = Br, I) Catalyst-controlled C-H activation directs halogenation to the ortho position of the phenyl substituent. researchgate.net

The nitrogen atoms within the quinoxaline-2,3-dione core are key sites for introducing structural diversity. Since the title compound, this compound, is already substituted at the N-1 position, further functionalization would primarily target the N-4 position.

Strategies for N-alkylation are well-documented for related heterocyclic diones. For example, quinazoline-2,4(1H,3H)-dione, a close structural analog, undergoes N-alkylation with reagents like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate. nih.gov This reaction can be used to install various alkyl groups on the nitrogen atoms. Similarly, the alkylation of isatin (B1672199) on its nitrogen atom with dibromoethane is a known precursor step in the synthesis of more complex heterocyclic systems. nih.gov These examples strongly suggest that the N-4 position of this compound can be selectively alkylated using alkyl halides in the presence of a suitable base. Acylation reactions would follow similar principles, using acyl chlorides or anhydrides to introduce acyl groups at the N-4 position, further expanding the library of accessible derivatives.

One of the most powerful and versatile methods for synthesizing a wide array of substituted quinoxalines involves using 2,3-dichloroquinoxaline (B139996) (DCQX) as a key intermediate. nih.govnih.govjohnshopkins.edu This precursor is readily synthesized from quinoxaline-2,3(1H,4H)-dione by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride. chemicalbook.comresearchgate.net

The two chlorine atoms in DCQX are highly susceptible to nucleophilic substitution, allowing for the introduction of a vast range of functional groups. nih.gov This approach enables the synthesis of both symmetrically and asymmetrically 2,3-disubstituted quinoxalines by reacting DCQX with various nitrogen and sulfur nucleophiles. nih.gov For instance, reactions with amines, thiols, and hydrazines lead to the corresponding amino-, thio-, and hydrazinyl-quinoxaline derivatives. nih.gov

Furthermore, DCQX is an excellent substrate for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net These methods allow for the formation of C-C bonds, enabling the introduction of aryl, alkynyl, and vinyl substituents at the 2- and 3-positions of the quinoxaline core. researchgate.net The sequential application of these cross-coupling reactions provides a pathway to complex, poly-functionalized quinoxaline derivatives that would be difficult to access through other means. researchgate.net This highlights DCQX as a central building block for the extensive diversification of the quinoxaline scaffold. johnshopkins.eduresearchgate.net

Table 2: Diversification Reactions Using 2,3-Dichloroquinoxaline (DCQX) Precursor

Reaction Type Reagent/Catalyst Resulting Substituent(s) Citation
Nucleophilic Substitution Sulfur or Nitrogen Nucleophiles (e.g., thiols, amines) 2,3-dithio or 2,3-diamino quinoxalines nih.gov
Nucleophilic Substitution Hydrazine (B178648) 2-chloro-3-hydrazinylquinoxaline nih.gov
Sonogashira Coupling Terminal Alkynes / Pd catalyst 2,3-dialkynylquinoxalines researchgate.net
Suzuki-Miyaura Coupling Boronic Acids / Pd catalyst 2,3-diarylquinoxalines researchgate.net

Reactivity and Reaction Mechanisms of 1 Phenylquinoxaline 2,3 1h,4h Dione

Electrophilic and Nucleophilic Transformations on the Phenyl and Quinoxaline (B1680401) Moieties

The reactivity of 1-phenylquinoxaline-2,3(1H,4H)-dione towards electrophiles and nucleophiles is dictated by the electronic nature of its constituent rings. The quinoxaline nucleus is inherently electron-deficient due to the two nitrogen atoms, while the N-phenyl substituent and the fused benzene (B151609) ring can participate in various reactions.

Electrophilic Substitution: Electrophilic aromatic substitution reactions are expected to occur on the electron-rich benzene rings. The fused benzene ring of the quinoxaline moiety is generally deactivated towards electrophilic attack. However, substitution, when it occurs, typically directs to the C-6 and C-7 positions. For the N-phenyl substituent, the nitrogen atom's lone pair can activate the ring, directing incoming electrophiles to the ortho and para positions.

Nucleophilic Transformations: The nitrogen atoms of the quinoxaline-2,3(1H,4H)-dione are primary sites for nucleophilic attack, particularly through alkylation and acylation reactions. The presence of a hydrogen atom at the N-4 position allows for deprotonation by a base, generating a nucleophilic anion that can readily react with various electrophiles.

N-Alkylation and N-Acylation: The N-H group at the 4-position can be alkylated or acylated under basic conditions. For instance, the parent quinoxaline-2,3-dione undergoes Mannich reactions with formaldehyde (B43269) and various ketones, leading to the formation of N,N'-disubstituted products. researchgate.netrsc.org It is expected that this compound would react similarly at the N-4 position.

Table 1: Examples of Nucleophilic Reactions on the Quinoxaline-2,3-dione Core

Reactant(s)Reagent(s)Product TypeReference(s)
Quinoxaline-2,3-dione, Ketones, Formaldehyde-N-Mannich Bases researchgate.net
Quinoxaline-2,3(1H,4H)-dioneEthyl Chloroacetate (B1199739), K2CO3 in DMFN,N'-di-acetic acid ethyl ester derivative rsc.org

Furthermore, nucleophilic substitution can occur at the C-3 position if a suitable leaving group is present. While direct nucleophilic attack on the carbonyl carbon is challenging, conversion of the carbonyl to a thio- or chloro- group can facilitate substitution.

Redox Chemistry and Electrochemical Behavior of this compound Systems

The redox chemistry of quinoxaline derivatives is of significant interest due to their involvement in biological electron transfer processes and their potential applications in materials science. The electrochemical behavior of the quinoxaline core is characterized by its ability to accept electrons.

Electrochemical studies, primarily using cyclic voltammetry, have been conducted on various quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides. rsc.orgrsc.org These studies reveal that the quinoxaline moiety undergoes reduction in a stepwise manner. The first reduction is often a reversible or quasi-reversible one-electron process, forming a radical anion. rsc.orgrsc.org A second, typically irreversible, reduction can also occur at more negative potentials. rsc.org

The reduction potential is sensitive to the nature and position of substituents on the quinoxaline ring. Electron-withdrawing groups facilitate reduction by stabilizing the resulting anion, thus shifting the reduction potential to more positive values. rsc.org Conversely, electron-donating groups make the reduction more difficult. In the case of this compound, the phenyl group at the N-1 position is expected to have a modest electronic influence on the redox potential of the quinoxaline core compared to substituents directly on the benzene portion of the scaffold.

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of quinoxaline-dione derivatives. nih.gov These calculations help in predicting their electronic and optical properties, which are closely linked to their redox behavior. nih.gov

Ring-Opening and Rearrangement Reactions (e.g., with Hydrazine)

The reaction of quinoxaline-2,3(1H,4H)-diones with hydrazine (B178648) can lead to different products depending on the reaction conditions and the substitution pattern of the quinoxaline core. Contrary to a simple ring-opening, studies have shown that the reaction of quinoxaline-2,3-(1H,4H)-dione and its 1-methyl derivative with boiling aqueous hydrazine results in a substitution reaction, yielding 3-hydrazinoquinoxalin-2(1H)-ones. rsc.org In this reaction, one of the carbonyl groups is replaced by a hydrazino group, while the heterocyclic ring remains intact. rsc.org

This transformation suggests that the initial step is a nucleophilic attack by hydrazine on one of the carbonyl carbons, followed by dehydration and rearrangement to form the more stable hydrazino-quinoxalinone structure. The presence of the N-phenyl group in this compound is anticipated to influence the regioselectivity of the initial hydrazine attack, but the fundamental reaction pathway leading to a substituted quinoxalinone product is likely to be similar.

While direct ring-opening of the quinoxaline-dione with hydrazine is not the primary observed pathway, other heterocyclic systems are known to undergo ring-opening and rearrangement reactions. For instance, certain chloroquinazolines rearrange into 1,2,4-triazole (B32235) derivatives upon treatment with hydrazine hydrate (B1144303) at high temperatures. ijpda.org

Heterocyclic Annulation Reactions involving this compound Intermediates (e.g., Pyrazole, Triazole Formation)

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. Through chemical modification, the dione (B5365651) can be converted into reactive intermediates suitable for annulation reactions, leading to the formation of pyrazole, triazole, or other heterocyclic rings fused to the quinoxaline core.

A common strategy involves the conversion of one of the carbonyl groups into a better leaving group, such as a chloro group, and the other into a nucleophilic center, like a hydrazine. For example, 2,3-dichloroquinoxaline (B139996) can react with hydrazine to form 2-chloro-3-hydrazinylquinoxaline. iau.ir This intermediate is a key building block for synthesizing rsc.orgrsc.orgnih.govtriazolo[4,3-a]quinoxaline derivatives. iau.irnih.gov The hydrazinyl group can react with various one-carbon electrophiles (like orthoesters) to form the triazole ring. iau.ir

Table 2: Synthesis of Fused Heterocycles from Quinoxaline Precursors

Starting MaterialKey IntermediateFused HeterocycleReference(s)
2,3-Dichloroquinoxaline2-Chloro-3-hydrazinylquinoxaline rsc.orgrsc.orgnih.govTriazolo[4,3-a]quinoxalines iau.irnih.gov
1-(2-Chlorophenyl-5-ethylcarboxylate)pyrazolesAmide intermediatePyrazolo[1,5-a]quinoxalin-4(5H)-ones researchgate.netrsc.org

Similarly, pyrazolo[1,5-a]quinoxaline systems can be constructed. researchgate.netrsc.org While these syntheses often start from precursors other than the dione itself, this compound represents a potential starting point for accessing the necessary reactive intermediates through established functional group transformations. For instance, chlorination with reagents like phosphorus oxychloride could convert the dione into a dichloroquinoxaline derivative, which can then be further functionalized for annulation reactions.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Electrophilic and Nucleophilic Reactions: The mechanism for electrophilic substitution on the phenyl or quinoxaline benzene rings follows the classical arenium ion pathway, involving the attack of an electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. For nucleophilic reactions at the N-4 position, the mechanism involves deprotonation of the amide nitrogen by a base to form a potent nucleophile, which then attacks the electrophile in a standard SN2 fashion.

Reaction with Hydrazine: The formation of 3-hydrazinoquinoxalin-2(1H)-one from quinoxaline-2,3-dione and hydrazine likely proceeds through a nucleophilic addition-elimination mechanism. The initial step is the nucleophilic attack of a hydrazine molecule on one of the carbonyl carbons. This is followed by an intramolecular cyclization and subsequent elimination of a water molecule to form the substituted product. The stability of the resulting heteroaromatic system drives the reaction towards substitution rather than ring cleavage.

Annulation Reactions: The mechanism for the formation of fused triazoloquinoxalines from a 2-hydrazinylquinoxaline intermediate involves the reaction of the terminal amino group of the hydrazine moiety with a suitable electrophile. For example, when reacting with an orthoester, a condensation reaction occurs, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the newly formed electrophilic carbon, and subsequent elimination to yield the aromatic triazole ring. This process is an example of an intramolecular heterocyclic ring-closing reaction.

Derivatization Strategies and Functionalization of 1 Phenylquinoxaline 2,3 1h,4h Dione

N-Functionalization: N-Alkylation and N-Acylation

The nitrogen atoms within the quinoxaline-2,3(1H,4H)-dione ring system are key sites for functionalization, allowing for the introduction of a variety of substituents that can significantly alter the molecule's properties.

N-Alkylation: The N-H group at the 4-position of 1-phenylquinoxaline-2,3(1H,4H)-dione can be readily alkylated. A common method for N-alkylation of the related quinoxaline-2,3-dione scaffold is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the nitrogen atom. For instance, quinoxaline-2,3-dione can react with formaldehyde (B43269) and various ketones to yield the corresponding Mannich bases. This approach provides a straightforward route to introduce diverse alkyl groups at the nitrogen positions.

N-Acylation: The introduction of acyl groups at the nitrogen atoms of the quinoxaline-2,3(1H,4H)-dione core can also be achieved through various acylation methods. While specific examples for the 1-phenyl derivative are not extensively documented in the reviewed literature, general acylation procedures for related N-heterocyclic compounds can be applied. These methods often involve the use of acyl chlorides or anhydrides in the presence of a base to facilitate the reaction. For example, acyl radicals generated from acyl-1,4-dihydropyridines have been used for the acylation of various N-heteroarenes, including quinoxalinones mdpi.com.

Reagent/CatalystProduct TypeReference
Formaldehyde, KetonesMannich Bases (N-Alkylation)General method for quinoxaline-2,3-dione
Acyl Chlorides, AnhydridesN-Acyl DerivativesGeneral acylation method
Acyl-1,4-dihydropyridinesN-Acyl Derivatives mdpi.com

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The introduction of halogen atoms onto the benzene (B151609) ring of the this compound scaffold opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions.

Halogenation: The benzene portion of the quinoxaline-2,3(1H,4H)-dione can be halogenated using standard electrophilic aromatic substitution reactions. For example, dichlorinated derivatives of quinoxaline-2,3(1H,4H)-dione have been synthesized and studied for their biological activities nih.gov. The positions of halogenation (e.g., 6- and 7-positions) can influence the subsequent reactivity in cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with a halide nih.gov. A halogenated this compound can be reacted with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or vinyl substituents.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes nih.gov. This reaction can be employed to introduce alkynyl groups onto the halogenated this compound core, providing access to a range of extended π-systems.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine japsonline.com. This method allows for the introduction of primary or secondary amines onto the halogenated this compound scaffold, leading to the synthesis of various amino-substituted derivatives.

ReactionReactantsProduct
Suzuki-Miyaura CouplingHalo-1-phenylquinoxaline-2,3(1H,4H)-dione, Boronic acid/esterAryl/Vinyl-1-phenylquinoxaline-2,3(1H,4H)-dione
Sonogashira CouplingHalo-1-phenylquinoxaline-2,3(1H,4H)-dione, Terminal alkyneAlkynyl-1-phenylquinoxaline-2,3(1H,4H)-dione
Buchwald-Hartwig AminationHalo-1-phenylquinoxaline-2,3(1H,4H)-dione, AmineAmino-1-phenylquinoxaline-2,3(1H,4H)-dione

Introduction of Diverse Functional Groups onto the this compound Structure

Direct functionalization of the aromatic ring of the quinoxaline-2,3(1H,4H)-dione core provides another avenue for derivatization.

Nitration: The benzene ring of quinoxaline-2,3(1H,4H)-dione is susceptible to electrophilic nitration. For instance, the nitration of quinoxaline-2,3(1H,4H)-dione can occur at the 6- and 7-positions ias.ac.in. The resulting nitro derivatives can then be further transformed, for example, by reduction to the corresponding amino groups, which can serve as handles for further functionalization.

While direct amination and cyanation of the this compound are not well-documented, these transformations can potentially be achieved through multi-step sequences involving the corresponding halogenated or nitro derivatives.

Synthesis of Chalcone Derivatives from Quinoxaline-2,3(1H,4H)-dione Scaffolds

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one framework, are a class of compounds with diverse biological activities nih.govnih.govresearchgate.net. The synthesis of chalcone derivatives incorporating a quinoxaline-2,3(1H,4H)-dione moiety can be envisioned through the Claisen-Schmidt condensation. This reaction typically involves the condensation of an acetophenone derivative with an aromatic aldehyde in the presence of a base or acid catalyst nih.govjapsonline.comresearchgate.net.

ReactionReactantsProduct Type
Claisen-Schmidt CondensationAcetyl-quinoxaline-2,3(1H,4H)-dione derivative, Aromatic aldehydeQuinoxaline-containing chalcone

Integration into Polymeric Systems and Supramolecular Architectures

The rigid and planar structure of the quinoxaline-2,3(1H,4H)-dione core makes it an attractive building block for the construction of larger, well-defined molecular architectures.

Supramolecular Architectures: Quinoxaline-2,3(1H,4H)-dione has been shown to form coordination complexes with metal ions, leading to the formation of supramolecular structures. For instance, lanthanide-quinoxaline-2,3(1H,4H)-dione complexes have been synthesized that feature 1D chiral chains, which are further interconnected through hydrogen bonding and π-π stacking interactions to form 3D supramolecular frameworks. While this work was not on the 1-phenyl derivative, it demonstrates the potential of the quinoxaline-dione scaffold in supramolecular chemistry.

The integration of this compound into polymeric systems is an area that remains to be explored more thoroughly. The introduction of polymerizable functional groups onto the quinoxaline-dione core could allow for its incorporation into polymers, potentially leading to materials with interesting optical or electronic properties.

Spectroscopic and Analytical Characterization Methodologies for 1 Phenylquinoxaline 2,3 1h,4h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of quinoxaline-2,3(1H,4H)-dione derivatives in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.

In the ¹H NMR spectrum of a typical quinoxalinedione (B3055175) derivative, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, protons in different chemical environments give rise to distinct signals. researchgate.net The aromatic protons on the quinoxaline (B1680401) ring typically appear as multiplets in the downfield region (around 7.0-8.0 ppm). Protons on substituent groups, like the N-phenyl ring or N-alkyl chains, will have characteristic chemical shifts depending on their electronic environment. For instance, the protons of the N-CH₂ group in an allyl substituent are observed further upfield. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons (C=O) of the dione (B5365651) moiety are highly deshielded and appear at the lowest field, often in the range of 150-160 ppm. Aromatic and heterocyclic carbons are found between 110 and 140 ppm. Carbons in alkyl substituents appear at the highest field.

2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignments. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the connection of different molecular fragments. researchgate.net These techniques are crucial for identifying and assigning quaternary carbons, such as those in the quinoxaline ring system and the carbonyl groups. researchgate.net

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Quinoxaline-2,3(1H,4H)-dione Derivatives in DMSO-d₆

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Quinoxaline) 7.0 - 8.0 (m) 115 - 140
N-H Protons ~11.0 - 12.0 (br s) -
Carbonyl Carbons (C=O) - ~154
N-Allyl (-NCH₂) ~4.8 (m) ~47
N-Allyl (=CH-) ~5.8 (m) ~132
N-Allyl (=CH₂) ~5.2 (m) ~118

Data derived from studies on quinoxalinedione derivatives like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of 1-phenylquinoxaline-2,3(1H,4H)-dione and its derivatives with high accuracy. It provides direct confirmation of the molecular formula by identifying the molecular ion peak (M⁺). This technique is also used to probe the structure through the analysis of fragmentation patterns that occur upon ionization.

In a typical mass spectrum of a quinoxalinedione derivative, the base peak may correspond to the intact molecular ion or a particularly stable fragment. The fragmentation pathways are characteristic of the compound's structure. Common fragmentation events include the loss of substituents from the nitrogen atoms and the cleavage of the heterocyclic ring system. For derivatives with specific functional groups, such as nitro or halogen substituents, characteristic isotopic patterns and fragment losses can be observed, further aiding in structural confirmation. This analytical data is crucial for confirming the identity of newly synthesized compounds. bldpharm.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying key functional groups within this compound and its derivatives. scialert.netresearchgate.net

The most prominent features in the IR spectrum of a quinoxalinedione are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the region of 1650-1720 cm⁻¹. If the nitrogen atoms are unsubstituted (N-H), a broad absorption band appears around 3200 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. scialert.net The region between 1000 and 1600 cm⁻¹ is the fingerprint region, containing a complex pattern of bands from C-N stretching, C-C bond stretching, and various bending vibrations that are unique to the specific molecule. scialert.net

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds like the C-C bonds of the aromatic rings often produce stronger signals than in IR. For example, the phenyl ring breathing mode gives a characteristic sharp band around 1000 cm⁻¹. usp.br The combination of IR and Raman spectroscopy allows for a comprehensive vibrational assignment, often aided by computational methods like Density Functional Theory (DFT) to predict and interpret the observed spectra. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Quinoxaline-2,3(1H,4H)-diones

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch ~3200 (broad) ~3200
Aromatic C-H Stretch 3000 - 3150 3000 - 3150
Carbonyl C=O Stretch 1650 - 1720 (strong) 1650 - 1720
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
Phenyl Ring Breathing Weak ~1000 (sharp)

Data derived from vibrational studies of various quinoxaline derivatives. scialert.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For conjugated systems like this compound, this technique provides valuable information about the electronic structure.

The UV-Vis spectra of quinoxalinedione derivatives are characterized by intense absorption bands arising from π → π* transitions within the conjugated aromatic system. uzh.chlibretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can cause a shift in λ_max to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. Weaker n → π* transitions, involving the excitation of a non-bonding electron from a nitrogen or oxygen lone pair to a π* antibonding orbital, may also be observed, typically at longer wavelengths with lower intensity. youtube.com For example, a study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione reported absorption maxima that were well-correlated with theoretical calculations. researchgate.net

Table 3: Typical Electronic Transitions and Absorption Maxima (λ_max) for Quinoxalinediones

Transition Type Typical λ_max Range (nm) Molar Absorptivity (ε)
π → π* 220 - 350 High (>10,000)
n → π* 350 - 450 Low (<2,000)

Data based on general principles and studies on conjugated heterocyclic systems. researchgate.netuzh.chlibretexts.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's properties.

Studies on quinoxalinedione derivatives, such as 1,4-dihydroxy-quinoxaline-2,3(1H,4H)-dione, have revealed detailed structural features. nih.govresearchgate.net The quinoxaline ring system is generally found to be planar, a result of extensive electron delocalization. nih.gov The phenyl group in this compound would be expected to be twisted out of the plane of the quinoxaline ring to minimize steric hindrance. In the crystal lattice, molecules are often linked by a network of intermolecular hydrogen bonds, particularly if N-H groups are present. researchgate.net These hydrogen bonds can form specific motifs, leading to the assembly of layered or chain-like structures. researchgate.netresearchgate.net Phenyl-phenyl (π-π) stacking interactions between adjacent molecules are also common, contributing to the stability of the crystal packing. researchgate.net

Table 4: Illustrative Crystallographic Data for a Quinoxalinedione Derivative

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
Space Group C222₁ researchgate.net
a (Å) 4.2562 researchgate.net
b (Å) 17.630 researchgate.net
c (Å) 9.940 researchgate.net
Intermolecular Interactions O-H···O hydrogen bonds, π-π stacking researchgate.net

Data for 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and purity assessment of this compound and its derivatives. bldpharm.com

HPLC is the most widely used method for analyzing these types of compounds. A solution of the compound is passed through a column packed with a stationary phase (e.g., C18-silica). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A detector, often a UV-Vis detector set to one of the compound's λ_max values, quantifies the amount of substance eluting from the column. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

GC can be used for more volatile and thermally stable quinoxaline derivatives. The principle is similar, but the mobile phase is an inert gas, and separation occurs in a heated column. The choice between HPLC and GC depends on the volatility and thermal stability of the specific derivative being analyzed. These techniques are critical for ensuring the material used in further studies is of a high and known purity. bldpharm.commdpi.com

Thermogravimetric and Differential Thermal Analysis (TG-DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the thermal stability and decomposition behavior of materials. nih.gov

In a TGA experiment, the mass of a sample is monitored as it is heated at a constant rate. researchgate.net The resulting TGA curve shows the temperatures at which the compound decomposes, indicated by sharp losses in mass. For a quinoxalinedione derivative, the curve would typically show stability up to a certain temperature, followed by one or more decomposition steps corresponding to the loss of substituent groups and the fragmentation of the heterocyclic core. nih.gov

DTA measures the temperature difference between the sample and an inert reference as they are heated. This reveals whether decomposition processes are exothermic (releasing heat) or endothermic (absorbing heat). Endothermic peaks are also observed during phase transitions, such as melting. For instance, the DTA curve for a crystalline quinoxalinedione would show a sharp endothermic peak at its melting point, followed by peaks corresponding to its decomposition. researchgate.net Together, TGA and DTA provide a comprehensive profile of the thermal behavior and stability of the compound. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used to characterize the crystalline nature of bulk materials. ionicviper.orgwikipedia.org This method is instrumental in determining the phase purity, identifying crystalline phases, and ascertaining the crystal structure of a synthesized compound. wikipedia.orgresearchgate.net In the context of this compound and its derivatives, PXRD plays a crucial role in confirming the formation of the desired crystalline solid and ensuring the absence of amorphous content or crystalline impurities. nih.gov

The fundamental principle of PXRD involves irradiating a powdered sample with a monochromatic X-ray beam. ionicviper.org The randomly oriented crystallites in the powder ensure that for every set of crystal lattice planes, there will be some crystallites in the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ), resulting in the diffraction of the X-ray beam. The diffracted X-rays are then detected, and their intensity is plotted against the diffraction angle (2θ) to generate a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline material. researchgate.net

For instance, the crystal structure of 1,4-dihydroxyquinoxaline-2,3(1H,4H)-dione has been determined, revealing an orthorhombic crystal system with the space group C222. researchgate.netnih.gov The unit cell parameters were found to be a = 4.2562(6) Å, b = 17.630(3) Å, and c = 10.056(2) Å. researchgate.net Such data, typically obtained from single-crystal X-ray diffraction, is often used to index and refine PXRD patterns, providing a comprehensive understanding of the material's solid-state structure. nih.gov

The synthesis and characterization of various substituted quinoxaline-2,3-dione derivatives frequently employ spectroscopic and analytical methods to confirm their structure. While a complete PXRD pattern is not always published, the characterization data provides a basis for understanding the properties of these compounds. An example of such characterization for a closely related isomer, 6-phenyl-1,4-dihydro-quinoxaline-2,3-dione, is presented below. ias.ac.in

Table 1: Spectroscopic and Analytical Data for 6-Phenyl-1,4-dihydro-quinoxaline-2,3-dione ias.ac.in
AnalysisData
1H NMR (400 MHz, DMSO-d6)δ = 7.21–7.37 (m, 4H), 7.48 (d, 2H), 7.68 (d, 1H), 7.91 (s, 1H), 9.27 (s, 2H)
13C NMR (100 MHz, DMSO-d6)δ = 118.6, 121.4, 123.2, 127.3, 129.0, 131.2, 132.5, 136.4, 159.3
Mass Spectrum (m/z)238.0 (M+)
Elemental AnalysisCalculated for C14H10N2O2:
C 70.58%, H 4.23%, N 11.76%
Found: C 70.57%, H 4.21%, N 11.75%

Theoretical and Computational Chemistry Studies of 1 Phenylquinoxaline 2,3 1h,4h Dione

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for the theoretical investigation of quinoxaline (B1680401) derivatives, offering a balance between computational cost and accuracy. uctm.eduresearchgate.net These calculations are pivotal in elucidating the geometric and electronic structure of 1-phenylquinoxaline-2,3(1H,4H)-dione.

Studies on analogous quinoxaline-2,3-dione systems reveal that the core bicyclic structure is typically planar, a feature attributed to extensive electron delocalization. researchgate.netnih.gov The introduction of a phenyl group at the N1 position introduces a degree of rotational freedom, and the dihedral angle between the quinoxaline and phenyl rings is a key geometric parameter. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(2d,2p), can precisely determine this and other geometric parameters like bond lengths and angles. uctm.edu For instance, in related structures, the C=O bond lengths are typically around 1.22 Å, confirming their double-bond character, while the N-C bonds within the dione (B5365651) ring are in the range of 1.38 to 1.48 Å. uctm.eduresearchgate.net

The electronic structure and reactivity of the molecule are described by various calculated parameters. The distribution and energies of molecular orbitals, for example, are fundamental to understanding its chemical behavior. The presence of the phenyl group and the carbonyl moieties on the quinoxaline scaffold significantly influences the electronic distribution and, consequently, the molecule's reactivity. uctm.edu

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical tools for predicting the reactive behavior of this compound.

The MEP surface provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. For quinoxaline-2,3-dione derivatives, the most negative potential (red and yellow regions) is typically localized around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. uctm.edu The regions of positive potential (blue regions) are generally found around the hydrogen atoms. This information is crucial for understanding how the molecule interacts with other chemical species.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uctm.edu In quinoxaline-2,3-diones, both the HOMO and LUMO are often localized over the planar quinoxaline ring system. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For a related compound, 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione, the HOMO-LUMO gap was calculated to be 4.6907 eV. nih.gov

Table 1: Frontier Molecular Orbital Properties of a Related Quinoxaline Derivative

Property Value
HOMO Energy -6.1139 eV
LUMO Energy -1.4232 eV
HOMO-LUMO Gap 4.6907 eV

Data for 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione, which serves as a model for the electronic properties of the quinoxaline-2,3-dione core. nih.gov

Natural Bond Orbital (NBO) and Natural Charge Population Analyses

Natural Bond Orbital (NBO) analysis offers a deeper understanding of the bonding and electronic structure of this compound by examining charge delocalization and intramolecular interactions. This method investigates hyperconjugative interactions, which are stabilizing effects arising from the overlap of occupied and unoccupied orbitals. nih.gov

Natural Charge Population Analysis, a part of the NBO method, calculates the distribution of charge on each atom. In quinoxaline-2,3-diones, the oxygen atoms of the carbonyl groups carry a significant negative charge, consistent with their high electronegativity and the MEP analysis. uctm.edu The carbon atoms of the carbonyl groups, in turn, exhibit a positive charge, making them electrophilic centers. The nitrogen atoms also carry a negative charge, while the charge on the carbon atoms of the benzene (B151609) ring varies depending on their position. uctm.edu

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state of this compound. This analysis maps the regions of close contact between neighboring molecules in a crystal, providing insights into the packing arrangement. nih.govnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Quinoxaline Derivatives

Contact Type 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one
H···H 51.3% 51.3%
O···H/H···O 28.6% 5.0%
C···H/H···C - 24.2%
C···C - 9.0%
N···H/H···N - 6.5%
C···N - 3.5%

Data from related compounds illustrating the typical intermolecular interactions in quinoxaline-based crystals. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules like this compound. It is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.netmdpi.com

For a substituted quinoxaline-2,3-dione, TD-DFT calculations have been used to determine absorption maxima and oscillator strengths, which showed good agreement with experimental data. researchgate.net The electronic transitions are typically of the π → π* type, involving the promotion of an electron from a bonding or non-bonding π orbital to an antibonding π* orbital. The specific wavelengths of absorption are influenced by the substituents on the quinoxaline core. The phenyl group in this compound is expected to cause a red-shift (shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted quinoxaline-2,3-dione due to the extension of the conjugated system.

Computational Prediction of Non-Linear Optical (NLO) Properties

Computational methods, particularly DFT, are increasingly used to predict the Non-Linear Optical (NLO) properties of organic molecules. nih.govnih.gov NLO materials are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its polarizability (α) and hyperpolarizability (β).

Organic molecules with a donor-π-acceptor (D-π-A) framework often exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT). nih.gov The this compound molecule possesses features that could lead to an NLO response, with the phenyl group potentially acting as a donor and the carbonyl groups as acceptors, linked by the quinoxaline π-system.

DFT calculations can be used to compute the values of α and β. A study on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione identified it as a good NLO material based on computational analysis. researchgate.net For other organic systems, high hyperpolarizability values, often compared to a standard like urea (B33335), indicate a strong NLO response. nih.gov The prediction of such properties for this compound could spur experimental investigations into its potential for NLO applications.

Table 3: Calculated NLO Properties for a Related Quinoxaline Derivative

Compound Method Hyperpolarizability (β)
1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione DFT Recognized as a good NLO material

Qualitative assessment from a computational study. researchgate.net

In Silico Design and Prediction of Novel this compound Derivatives with Targeted Properties

In silico design involves the use of computational methods to predict the properties of novel molecules before they are synthesized, thus guiding experimental efforts. This approach is widely used in drug discovery and materials science. nih.govjohnshopkins.edu The this compound scaffold is a promising starting point for the design of new compounds with tailored properties.

By systematically modifying the structure of this compound—for example, by adding various substituents to the phenyl ring or the benzene part of the quinoxaline core—it is possible to tune its electronic, optical, and biological properties. For instance, adding electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, which in turn affects the molecule's reactivity, color, and NLO properties.

Computational studies on other quinoxaline derivatives have shown that such modifications can lead to potent anticancer or antimicrobial agents. nih.govjohnshopkins.edu For example, the introduction of specific side chains has been shown to enhance the anticancer activity of quinoxaline-based compounds. nih.gov Similarly, in silico screening of a library of virtual this compound derivatives could identify candidates with optimized properties for specific applications, such as improved charge transport for organic electronics or enhanced biological activity.

Applications of 1 Phenylquinoxaline 2,3 1h,4h Dione Chemistry in Materials Science and Other Fields

Components in Organic Electronics and Optoelectronic Devices

Quinoxaline (B1680401) derivatives are recognized for their potential in organic electronics due to their inherent π-deficient aromatic system, which facilitates electron acceptance and transport. lab-chemicals.com This property is central to their application in solar cells, light-emitting diodes, and other electronic components.

The quinoxaline scaffold is a promising component in metal-free organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). lab-chemicals.comsunatech.com In the common donor-π-acceptor (D-π-A) architecture of these dyes, the quinoxaline moiety typically serves as the electron-accepting unit. sunatech.com Its function is to facilitate charge separation and electron injection into the semiconductor's conduction band (commonly TiO₂). researchgate.netbldpharm.com

Researchers have synthesized novel dyes where a triphenylamine (B166846) or phenothiazine (B1677639) unit acts as the electron donor, connected to a quinoxaline acceptor. lab-chemicals.com The performance of these dyes is highly dependent on their molecular structure. For instance, studies on dyes with a 2,3-diphenylquinoxaline (B159395) unit—a close analogue to the subject compound—show that the relative orientation of the donor and acceptor units significantly impacts photovoltaic efficiency. A dye with a "horizontal" conjugation (RC-22), where the donor was directly attached to the quinoxaline ring, achieved a power conversion efficiency (PCE) of 5.56%. sunatech.com In contrast, a "vertical" conjugation (RC-21) resulted in a lower PCE of 3.30%. sunatech.com This highlights that the quinoxaline unit is a highly promising electron acceptor for organic sensitizers. sunatech.com

Further research has focused on modifying the structure to improve performance. The introduction of different π-linkers or auxiliary electron-withdrawing groups can tune the dye's absorption spectrum and energy levels. bldpharm.comsigmaaldrich.com For example, incorporating an auxiliary acceptor with moderate electron-deficient properties can extend the light absorption range and optimize the molecular orbital energy levels, leading to improved photovoltaic performance. sigmaaldrich.com A dye featuring a 2,3-dipentylquinoxaline auxiliary acceptor achieved a PCE of 7.98%. sigmaaldrich.com

Table 1: Photovoltaic Performance of Selected Quinoxaline-Based Dyes in DSSCs

Dye IDDonor MoietyAcceptor MoietyPCE (%)Voc (V)Jsc (mA cm⁻²)Ref
RC-21 Triphenylamine2,3-Diphenylquinoxaline3.300.657.98 sunatech.com
RC-22 Triphenylamine2,3-Diphenylquinoxaline5.560.6911.97 sunatech.com
IQT Indoline2,3-Dipentylquinoxaline7.980.7116.87 sigmaaldrich.com
PTZ-Q PhenothiazineQuinoxaline4.36-- lab-chemicals.com

Quinoxaline derivatives are noted for their use as electroluminescent materials. lab-chemicals.com Their inherent electronic properties, including high electron affinity stemming from the nitrogen atoms in the pyrazine (B50134) ring, make them suitable candidates for electron-transporting or emissive layers in Organic Light-Emitting Diodes (OLEDs). While specific research focusing solely on 1-phenylquinoxaline-2,3(1H,4H)-dione in OLEDs is not extensively detailed in the surveyed literature, the broader class of quinoxaline compounds is sold and investigated for OLED applications. The tunable energy levels that make these compounds effective in DSSCs are also desirable for managing charge injection and recombination in OLEDs to produce light.

The efficacy of quinoxaline-based compounds in electronic devices is fundamentally linked to their charge transport properties. The molecular energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictate their ability to accept and transport electrons or holes. The electron-deficient quinoxaline core generally leads to low-lying LUMO levels, making these materials good candidates for n-type (electron) transport.

Electrochemical studies using techniques like differential pulse voltammetry have been employed to determine these energy levels. sunatech.com For example, the HOMO levels for the RC-21 and RC-22 dyes were found to be 1.03 V and 1.01 V versus the normal hydrogen electrode (NHE), respectively. sunatech.com The LUMO levels can be estimated from the HOMO levels and the optical bandgap. This ability to determine and tune the energy levels is crucial for designing efficient charge transport materials and ensuring proper energy level alignment within a device. sunatech.combldpharm.com

Table 2: Electrochemical Properties of Quinoxaline-Based Dyes

Dye IDOxidation Potential (Eox) vs NHE (V)Corresponding Energy LevelRef
RC-21 1.03HOMO sunatech.com
RC-22 1.01HOMO sunatech.com

Quinoxaline derivatives have been identified as a promising scaffold for designing both UV and visible-light photoinitiating systems. cymitquimica.com These systems are used to initiate free-radical polymerization (FRP) of various monomers, such as acrylates, which are used in coatings, adhesives, and 3D printing. nih.gov

In many cases, quinoxaline-based photoinitiators operate through a Type II mechanism. This process involves the dye absorbing light and being promoted to an excited state. It then interacts with a co-initiator, typically an electron donor like an amine (e.g., N-methyldiethanolamine) or a thioether, to generate the reactive free radicals that start the polymerization chain reaction. nih.gov The efficiency of this process can be very high, with some systems achieving full curing of monomers like trimethylolpropane (B17298) triacrylate (TMPTA) within seconds of light exposure. nih.gov The development of such systems is crucial for creating efficient, fast-curing photopolymers. cymitquimica.com

Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The quinoxaline-2,3(1H,4H)-dione molecule is an effective ligand in coordination chemistry. The two oxygen atoms and two nitrogen atoms provide multiple binding sites, allowing it to act as a bidentate or bridging ligand to coordinate with various metal ions.

Significant research has been conducted on the synthesis of complexes with lanthanide ions (Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺) and other metals like Zn(II) and Cd(II). In one study, five new isostructural lanthanide-organic complexes were synthesized under hydrothermal conditions using quinoxaline-2,3(1H,4H)-dione (referred to as H₂QXD) as the primary ligand. Single-crystal X-ray diffraction revealed that these complexes feature 1D chiral "Ln₂O₃" chains surrounded by the organic ligands, which are further connected by hydrogen bonding and π-π stacking to form 3D supramolecular frameworks.

These complexes exhibit interesting photoluminescent properties. The organic ligand (H₂QXD) acts as an "antenna," absorbing energy and transferring it to the central lanthanide ion, which then emits light. The efficiency of this energy transfer varies depending on the specific lanthanide; for example, the transfer to Tb³⁺ was found to be more effective than to Eu³⁺, Sm³⁺, or Dy³⁺. Furthermore, these materials show potential for sensing applications. A heat-treated terbium complex displayed high luminescence sensitivity towards small solvent molecules, with t-butanol acting as a luminescence sensitizer (B1316253) and tetrahydrofuran (B95107) (THF) acting as a quenching species.

Table 3: Selected Metal Complexes with Quinoxaline-2,3(1H,4H)-dione Ligand

Complex FormulaMetal Ion(s)Key Structural FeaturePotential ApplicationRef
[Ln₂O₂(OH)(HQXD)(H₂QXD)₂]·H₂OEu, Tb, Sm, Dy, Gd1D chiral Ln₂O₃ chainsPhotoluminescence, Chemical Sensing
Zn-L ComplexZn(II)Square Planar Geometry (proposed)New Material Development
Cd-L ComplexCd(II)Tetrahedral Geometry (proposed)New Material Development

*L represents a derivative of 1,4-dihydro-quinoxaline-2,3-dione.

Advanced Polymeric Materials Incorporating Quinoxaline-2,3(1H,4H)-dione Units

The incorporation of quinoxaline units into polymer structures is a strategy for creating advanced materials with desirable thermal and mechanical properties. While high-performance poly(phenylquinoxaline)s (PPQs) are typically synthesized from non-dione quinoxaline monomers, the dione (B5365651) core can be integrated into polymeric materials through other means. researchgate.net

One direct method is through the photoinitiation process described previously (Section 7.1.4). When a quinoxaline-dione derivative is used as a photoinitiator, it becomes covalently bonded to the polymer chain it helps create, effectively incorporating the unit into the final material, typically as an end-group. cymitquimica.comnih.gov This allows for the properties of the quinoxaline moiety to be imparted to the bulk polymer.

The development of self-polymerizable quinoxaline monomers has led to high molecular weight PPQs with high tensile strengths (≥92 MPa) and high glass transition temperatures (221 to 287 °C), demonstrating the robustness of the quinoxaline scaffold in creating advanced polymeric materials. researchgate.net

Role in Dye Chemistry and Pigment Applications (excluding biomedical)

The extended π-conjugated system of the quinoxaline core makes its derivatives, including this compound, suitable candidates for use in dye and pigment chemistry. researchgate.net These compounds are known for their flat and rigid conjugated structures, which are beneficial for applications in luminescent materials and dye-sensitized solar cells (DSSCs). researchgate.net

Quinoxaline-based dyes often function as sensitizers in DSSCs, where their role is to absorb light and inject electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). researchgate.netunisi.it The molecular design of these dyes frequently follows a donor-π-acceptor (D-π-A) architecture to facilitate efficient charge separation. unisi.it In this framework, the quinoxaline moiety can act as an electron-withdrawing group or as part of the π-bridge. researchgate.net For instance, new dyes have been synthesized where a quinoxaline unit serves as the electron-withdrawing component, coupled with electron-donating groups like triphenylamine or phenothiazine. researchgate.net Similarly, 2,3-diphenylquinoxaline has been used as a core chromophore in D-A-π-A organic dyes for photoanodes in dye-sensitized photoelectrochemical cells (DS-PECs) for water splitting. unisi.it The introduction of a phenyl group at the N1 position, as in this compound, would modulate the electronic properties, influencing the absorption spectrum and energy levels of the dye.

Beyond solar cells, quinoxaline derivatives have been designed as visible light photoinitiators for acrylate (B77674) polymerization. nih.govmdpi.com These dyes absorb light and, in the presence of an electron or hydrogen donor, initiate the polymerization reaction with high efficiency, sometimes requiring initiator amounts as low as 0.04% by weight. nih.govmdpi.com This application leverages the ability of the quinoxaline skeleton to form a long-lived excited state, which is crucial for the intermolecular electron transfer that drives the polymerization chain reaction. nih.govmdpi.com

Table 1: Applications of Quinoxaline Derivatives in Dye Chemistry
Quinoxaline Derivative TypeApplicationFunction/MechanismReference
Quinoxaline with Triphenylamine/Phenothiazine DonorsDye-Sensitized Solar Cells (DSSCs)Acts as an electron-withdrawing group in a D-π-A sensitizer dye. researchgate.net
2,3-Diphenylquinoxaline CoreDye-Sensitized Photoelectrochemical Cells (DS-PECs)Serves as the main chromophore in D-A-π-A organic dyes for water splitting. unisi.it
General Quinoxaline SkeletonVisible Light PhotoinitiatorsForms a long-lived excited state, enabling electron transfer to initiate polymerization. nih.govmdpi.com
Quinoxaline-2,3-dione DerivativesDye-Sensitized Solar Cells (DSSCs)Used as a basis for donor-π-acceptor dyes with optimized optical and photovoltaic properties. wu.ac.th

Chemical Sensors and Probes (e.g., Luminescence-Based Sensing for Small Molecules)

The inherent fluorescence of the quinoxaline scaffold has been exploited in the development of chemical sensors and probes for various analytes. The sensitivity and selectivity of these sensors can be finely tuned by modifying the substituents on the quinoxaline ring system.

A notable application is the creation of colorimetric and fluorescent probes for detecting pH and specific small molecules. For example, a sensor based on N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine was developed to monitor strongly acidic pH levels within a range of 0.7–2.7. rsc.org The sensing mechanism relies on the protonation–deprotonation equilibrium of the quinoxaline moiety, which causes a significant color change and a 100 nm red shift in the UV-Vis absorption spectrum. rsc.org

In another study, a quinoxaline-based fluorescent probe was constructed for the detection of aniline (B41778) and p-nitroaniline, which are toxic and carcinogenic industrial intermediates. nih.gov This probe, synthesized from camphorquinone (B77051), demonstrated a rapid ratiometric fluorescence response to aniline, with the emission shifting from 570 nm to 460 nm. nih.gov It also showed a fast fluorescence quenching response to p-nitroaniline with a very low limit of detection (LOD) of 60 nM. nih.gov Such probes have practical applications in environmental monitoring of water and gas phases. nih.gov The development of these sensors highlights the versatility of the quinoxaline framework in creating tools for analytical chemistry. digitellinc.com

Table 2: Quinoxaline-Based Chemical Sensors and Probes
Probe StructureTarget Analyte(s)Sensing MechanismDetection Limit (LOD)Reference
N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazineStrongly Acidic pH (0.7-2.7)Colorimetric change based on protonation-deprotonation of the quinoxaline ring.N/A (pH range) rsc.org
Quinoxaline derivative from camphorquinone (PAMD)AnilineRatiometric fluorescence response (570 nm to 460 nm).0.3 µM nih.gov
Quinoxaline derivative from camphorquinone (PAMD)p-NitroanilineFluorescence quenching.60 nM nih.gov

Corrosion Inhibitors for Mild Steel

Quinoxaline derivatives have proven to be highly effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl), which are common in industrial processes such as acid pickling and descaling. bohrium.comjmaterenvironsci.com The high performance of these organic inhibitors is attributed to the presence of nitrogen heteroatoms, aromatic rings, and conjugated multiple bonds in their molecular structures. bwise.krsrce.hr These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active corrosion sites. imist.ma

Studies on various quinoxaline derivatives, including those with the quinoxaline-2,3(1H,4H)-dione core, have demonstrated excellent inhibition efficiencies. For example, 6-chloroquinoxaline-2,3(1H,4H)-dione showed increased inhibition efficiency with higher concentrations in 1 M HCl. jmaterenvironsci.com Another study on 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione also reported a decrease in corrosion rate with increasing inhibitor concentration. imist.ma The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. srce.hrnih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The presence of a phenyl group, as in this compound, is expected to enhance the inhibitive effect due to increased surface coverage and stronger adsorption via π-π interactions between the aromatic rings and the metal surface. Inhibition efficiencies for related quinoxaline compounds can reach over 95% at optimal concentrations. nih.gov

Table 3: Performance of Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl
Inhibitor CompoundConcentration (M)Inhibition Efficiency (η%)TechniqueReference
NSQN (a quinoxaline derivative)1x10⁻⁶75.3Gravimetric nih.gov
1x10⁻³95.3
PYQX (2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline)1x10⁻³98.1EIS srce.hr
6-chloroquinoxaline-2,3(1H,4H)-dione (P2)10⁻³>85 (Approx.)Weight Loss jmaterenvironsci.com
2,3-Quinoxalinedione (QD)10⁻³~88Weight Loss / Polarization researchgate.net

Industrial Synthesis and Scalability Considerations for this compound Derivatives

The industrial viability of any chemical compound depends on efficient, cost-effective, and scalable synthesis methods. For this compound and its derivatives, the synthesis typically builds upon the classic preparation of the quinoxaline-2,3-dione core. This foundational reaction involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, most commonly oxalic acid. nih.govias.ac.innih.gov This reaction is often carried out by refluxing the reactants in an acidic medium, such as 4M HCl. imist.majmaterenvironsci.com To produce the N-phenyl derivative, one could start with N-phenyl-o-phenylenediamine or perform a subsequent N-arylation on the pre-formed quinoxaline-2,3-dione.

While effective, classical methods often require harsh conditions, long reaction times, and expensive or hazardous reagents. ias.ac.in Consequently, significant research has focused on developing greener and more efficient synthetic protocols suitable for larger-scale production. Key considerations for scalability include reaction time, product yield, operational simplicity, and the cost and reusability of catalysts. researchgate.net

Modern approaches that address these issues include:

Solvent-Free Synthesis: An efficient, one-pot synthesis of quinoxaline-2,3-dione derivatives has been achieved by simply grinding an o-phenylenediamine with oxalic acid at room temperature, offering excellent atom economy. ias.ac.in

Heterogeneous Catalysis: The use of reusable solid catalysts, such as heteropolyoxometalates supported on alumina (B75360), allows for the synthesis of quinoxalines under mild, room-temperature conditions with high yields and easy catalyst recovery. nih.gov

Microwave-Assisted Synthesis: Irradiation with microwaves has been shown to accelerate the reaction and improve yields compared to conventional heating. researchgate.netnih.gov

High-Throughput Screening: To optimize reaction conditions for industrial-scale synthesis, high-throughput screening methods using microdroplet reactions coupled with mass spectrometry have been developed. This allows for the rapid testing of various parameters to find the most efficient pathway before scaling up. nih.gov

These advancements in synthetic methodology are crucial for making the production of this compound and related compounds more environmentally benign and economically feasible for their diverse applications.

Table 4: Comparison of Synthesis Methods for Quinoxaline-2,3-dione Derivatives
MethodConditionsAdvantagesDisadvantagesReference
Classical CondensationReflux in strong acid (e.g., HCl)Well-established, reliable.Harsh conditions, long reaction times, corrosive reagents. imist.majmaterenvironsci.com
Solvent-Free GrindingRoom temperature, mechanical grindingEnvironmentally friendly (no solvent), high atom economy, simple.May not be suitable for all substrates. ias.ac.in
Heterogeneous CatalysisRoom temperature, Alumina-supported catalystMild conditions, high yields, reusable catalyst.Requires catalyst preparation. nih.gov
Microwave IrradiationMicrowave heatingFaster reaction times, often higher yields.Requires specialized equipment. researchgate.netnih.gov

Future Prospects and Emerging Research Areas for 1 Phenylquinoxaline 2,3 1h,4h Dione

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of quinoxaline-2,3(1H,4H)-diones traditionally involves the condensation of an o-phenylenediamine (B120857) with oxalic acid or its derivatives. wikipedia.org For 1-phenylquinoxaline-2,3(1H,4H)-dione, this would necessitate the use of N-phenyl-o-phenylenediamine as a key starting material. While effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic methods.

Emerging research focuses on "green chemistry" principles to minimize waste, energy consumption, and the use of hazardous reagents. ijiset.com Solvent-free grinding methods, which have proven effective for the synthesis of the parent 1,4-dihydro-quinoxaline-2,3-dione, represent a promising future direction. ias.ac.inresearchgate.net This mechanochemical approach involves grinding the reactants together at room temperature, often leading to high yields in shorter reaction times without the need for solvents. researchgate.net Another green technique involves the use of ultrasound irradiation, which can accelerate reactions and improve yields through acoustic cavitation phenomena. ijiset.comresearchgate.net

Future methodologies are also likely to explore novel catalytic systems. While some greener methods have utilized catalysts like copper sulfate (B86663) or cerium (IV) ammonium (B1175870) nitrate, concerns about their toxicity may limit large-scale applications. ijiset.com The development of benign, reusable catalysts is a key opportunity. Furthermore, photocatalyst-free, visible-light-driven methods are emerging for the synthesis of quinoxaline-2,3(1H,4H)-diones from quinoxalin-2(1H)-one precursors, offering a highly atom-economical and environmentally friendly alternative. rsc.org Adapting such photo-oxidative C-H hydroxylation methods for N-phenyl substituted quinoxalinones could provide a novel and direct route to the target dione (B5365651).

Table 1: Comparison of Synthetic Methodologies for the Quinoxaline-2,3-dione Core
MethodTypical ConditionsAdvantagesFuture Research Focus for 1-phenyl derivative
Conventional Refluxo-phenylenediamine, oxalic acid, acid catalyst (e.g., HCl), solvent (e.g., water/ethanol), heat. wikipedia.orgWell-established, reliable.Optimization for N-phenyl-o-phenylenediamine, improving energy efficiency.
Solvent-Free Grindingo-phenylenediamine, oxalic acid dihydrate, mortar and pestle, room temperature. ias.ac.inHigh atom economy, no solvent waste, simple procedure, fast. ias.ac.inresearchgate.netScope extension to N-aryl diamines, scalability studies.
Ultrasonic IrradiationReactants in a green solvent (e.g., EtOH), p-TSA catalyst, sonication. ijiset.comIncreased reaction rates, high yields, milder conditions. ijiset.comDirect comparison with mechanochemical methods for efficiency.
Photocatalyst-Free OxidationQuinoxalin-2(1H)-one, H₂O₂, visible light. rsc.orgHigh atom economy, uses a green oxidant, mild conditions. rsc.orgApplication to 1-phenylquinoxalin-2(1H)-one as a precursor.

Exploration of Unconventional Reactivity and Novel Transformations

The true potential of this compound lies in its use as a scaffold for generating novel, complex molecules. Future research will undoubtedly move beyond simple derivatization to explore unconventional reactivity, particularly through modern C-H functionalization techniques.

Visible-light photoredox catalysis has emerged as a powerful tool for activating C-H bonds under mild conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This strategy is a prime candidate for the late-stage functionalization of the this compound core. Research could target the selective C-H functionalization of two key areas:

The Benzene (B151609) Ring of the Quinoxaline (B1680401) Core: Introducing substituents here could modulate the electronic properties and biological activity of the molecule.

The N-Phenyl Substituent: Functionalizing the pendant phenyl ring could attach new pharmacophores, linkers for materials science, or solubility-enhancing groups.

Achieving regioselectivity in these transformations will be a significant but rewarding challenge. Dual catalytic systems, combining a photocatalyst with a transition metal catalyst (e.g., nickel or palladium), are a promising avenue for achieving site-selective C-H arylation, alkylation, or amination. snnu.edu.cnbeilstein-journals.org Additionally, merging photoredox catalysis with organocatalysis could enable asymmetric transformations, providing access to chiral derivatives with potentially unique biological activities. snnu.edu.cn The development of radical-based reactions, where a radical generated by the photocatalyst adds to the quinoxaline system, also presents an opportunity for novel bond constructions. nih.gov

Advanced Materials Science Applications beyond Current Scope

Quinoxaline-based compounds are recognized for their applications as organic semiconductors, electroluminescent materials, and dyes due to their planar structure and tunable electronic properties. ijiset.comresearchgate.net The this compound derivative is a particularly promising candidate for future materials science research. The N-phenyl group can enhance π-π stacking interactions, which are crucial for charge transport in organic semiconductors. Furthermore, the ability to functionalize the pendant phenyl ring allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

An emerging area of interest is the application of quinoxaline derivatives in dye-sensitized solar cells (DSSCs). The core structure can act as a donor-π-acceptor system, which is essential for efficient light harvesting and electron injection. Future research could focus on designing and synthesizing novel dyes based on the this compound scaffold, where the dione acts as an acceptor unit and functional groups on the phenyl ring serve to anchor the dye to the semiconductor surface (e.g., TiO₂) and to tune the absorption spectrum.

The planar nature and electron-delocalized system of the quinoxaline ring are key attributes for these applications. nih.gov The development of polymeric materials incorporating the this compound unit is another untapped research area. Such polymers could exhibit unique optical and electronic properties suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Interdisciplinary Research involving this compound Chemistry

The intersection of chemistry, biology, and medicine is where the this compound scaffold may have its most significant impact. Quinoxalinediones are famously known as antagonists of the AMPA and NMDA glutamate (B1630785) receptors, making them relevant for treating neurological disorders. wikipedia.org The N-phenyl substituent can be exploited to alter receptor affinity, selectivity, and pharmacokinetic properties.

Beyond neuropharmacology, the quinoxaline and related quinazoline (B50416) scaffolds are prevalent in modern drug discovery, with demonstrated anticancer activities. nih.govfrontiersin.org A major future prospect is the development of this compound derivatives as targeted anticancer agents. For instance, they could be designed as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The development of multi-target drugs, which can inhibit multiple pathological pathways simultaneously, is a strategy to overcome drug resistance. nih.gov The this compound core provides a versatile platform where different functional groups can be installed to interact with multiple biological targets.

Chemical biology represents another interdisciplinary frontier. Derivatives of this compound could be synthesized with fluorescent tags or reactive handles to serve as chemical probes. These tools would allow researchers to visualize biological processes, identify new drug targets, and better understand the mechanisms of action of quinoxaline-based drugs.

Challenges and Opportunities in this compound Research and Development

The promising future of this compound is accompanied by distinct challenges that also represent significant research opportunities.

Challenges:

Selective Functionalization: As mentioned, achieving regioselectivity in C-H functionalization reactions on a molecule with multiple potential reaction sites (the quinoxaline core and the pendant phenyl ring) is a primary chemical challenge.

Stereocontrol: For biological applications, controlling the stereochemistry is often crucial. Developing asymmetric syntheses and transformations of the scaffold is a hurdle that needs to be overcome.

Physicochemical Properties: The planarity that is advantageous for materials science can lead to poor aqueous solubility, a common challenge in drug development that must be addressed through chemical modification.

Biological Complexity: In drug design, achieving high target specificity to minimize off-target effects and avoiding mechanisms of drug resistance are perpetual challenges. nih.gov

Opportunities:

Platform for Diversity: The scaffold is an ideal platform for creating large libraries of diverse compounds using the novel synthetic and functionalization methods discussed, accelerating the discovery of new drugs and materials.

Multi-Target Agents: There is a clear opportunity to design derivatives as multi-target agents for complex diseases like cancer, potentially offering superior efficacy and a better resistance profile than single-target drugs. nih.gov

Smart Materials: The potential to fine-tune the electronic and optical properties through chemical modification opens the door to creating "smart" materials that respond to external stimuli (e.g., light, pH, specific analytes).

Sustainable Chemistry: The drive to develop green and efficient syntheses for this compound class contributes to the broader goal of sustainable chemical manufacturing. ijiset.comresearchgate.net

Q & A

Q. Basic Characterization

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm).
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity (>95%) and detects byproducts .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C14_{14}H10_{10}N2_2O2_2: m/z 238.0742).

How can reaction yields be optimized when synthesizing this compound derivatives?

Q. Advanced Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Catalysis : Acidic (e.g., p-TsOH) or basic (e.g., triethylamine) catalysts accelerate cyclization .
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield by 10–15% .

What safety protocols are essential when handling quinoxaline-dione derivatives?

Basic Safety
While specific toxicity data for this compound is limited, related quinoxalines require:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust inhalation risks .
  • Waste Disposal : Neutralize acidic byproducts before disposal.

What strategies enable functionalization of the quinoxaline-dione scaffold for biological activity studies?

Q. Advanced Derivatization

  • Electrophilic Substitution : Introduce halogens (e.g., Br at C6/C7) using N-bromosuccinimide (NBS) .
  • Nucleophilic Aromatic Substitution : Replace hydroxyl groups with amines or thiols under basic conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids add substituents to the phenyl ring .

How does ammonolysis affect the reactivity of quinoxaline-dione derivatives?

Mechanistic Insight
Ammonolysis of this compound with 1,2-diaminobenzene (1,2-DAB) forms a labile intermediate that undergoes spontaneous cyclization to yield fused heterocycles (e.g., benzimidazoles). This process is pH-sensitive, requiring buffered conditions (pH 7–8) to stabilize intermediates .

How can computational chemistry predict regioselectivity in quinoxaline-dione reactions?

Advanced Modeling
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic sites by mapping electrostatic potential surfaces. For example, the C2 carbonyl group is more reactive toward nucleophiles than C3 due to electron-withdrawing effects from the phenyl substituent .

How should researchers resolve contradictory data between NMR and X-ray crystallography results?

Q. Data Analysis

  • Dynamic Effects : NMR may average signals from tautomers, while X-ray captures a single conformation. Compare 1H^1H-NMR with solid-state IR to detect tautomeric equilibria .
  • Impurity Check : HPLC-MS identifies co-crystallized solvents or degradation products affecting X-ray data .

What in vitro assays are suitable for evaluating the anticancer potential of quinoxaline-dione derivatives?

Q. Biological Evaluation

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HT-29 colon cancer) with IC50_{50} values <10 µM indicate potency .
  • Kinase Inhibition : ELISA-based assays measure inhibition of EGFR or VEGFR2 at varying concentrations (1–100 µM) .

How does crystallographic data inform the design of quinoxaline-dione analogs?

Structural Analysis
Single-crystal X-ray diffraction (e.g., orthorhombic C2221_1 space group, a = 4.256 Å, b = 17.630 Å) reveals planar quinoxaline cores with dihedral angles <5° between rings. This rigidity guides substituent placement to maintain π-π stacking in drug-receptor interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.